molecular formula C9H10Cl2FN B11732385 (1R,2R)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine;hydrochloride

(1R,2R)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine;hydrochloride

Cat. No.: B11732385
M. Wt: 222.08 g/mol
InChI Key: HUBHZRKHOYLABE-SOWVLMPRSA-N
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Description

This compound features a cyclopropane ring substituted with an amine group and a 4-chloro-3-fluorophenyl moiety. The stereochemistry (1R,2R) is critical for its biological activity, as spatial arrangement influences receptor binding. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications .

Properties

Molecular Formula

C9H10Cl2FN

Molecular Weight

222.08 g/mol

IUPAC Name

(1R,2R)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C9H9ClFN.ClH/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;/h1-3,6,9H,4,12H2;1H/t6-,9-;/m1./s1

InChI Key

HUBHZRKHOYLABE-SOWVLMPRSA-N

Isomeric SMILES

C1[C@@H]([C@@H]1N)C2=CC(=C(C=C2)Cl)F.Cl

Canonical SMILES

C1C(C1N)C2=CC(=C(C=C2)Cl)F.Cl

Origin of Product

United States

Preparation Methods

Cyclopropanation via Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction is widely employed for cyclopropane synthesis. Starting from (E)-3-(4-chloro-3-fluorophenyl)acrylic acid, thionyl chloride converts the acid to its acyl chloride, which reacts with dimethylsulfoxonium methylide to form the cyclopropane ring. This method yields a racemic mixture, necessitating subsequent stereochemical resolution.

Reaction Conditions

StepReagents/ConditionsYield
Acyl chloride formationThionyl chloride, toluene, 0–5°C92%
CyclopropanationDimethylsulfoxonium methylide, DMSO, 20°C78%

Asymmetric CBS Reduction for Stereochemical Control

The CBS (Corey-Bakshi-Shibata) reduction enables enantioselective synthesis of the cyclopropane intermediate. Using a CBS catalyst (e.g., (S)-2-methyl-CBS-oxazaborolidine), ketone precursors are reduced to alcohols with >90% enantiomeric excess (ee). Subsequent Mitsunobu reaction or mesylation/amination introduces the amine group while retaining stereochemistry.

Example Protocol

  • CBS Reduction : (E)-3-(4-chloro-3-fluorophenyl)cyclopropanone (1.0 eq) reacts with BH₃·THF (1.2 eq) and CBS catalyst (0.1 eq) in THF at −78°C, yielding (1R,2R)-cyclopropanol (94% ee).

  • Amine Formation : The alcohol undergoes mesylation (MsCl, Et₃N) followed by displacement with sodium azide and Staudinger reduction (PPh₃, H₂O) to yield the amine.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in methanol or ethanol to precipitate the hydrochloride salt. Crystallization from water/methanol mixtures enhances purity (>99.5% by HPLC).

Optimized Conditions

  • HCl concentration: 4 M in dioxane

  • Solvent: Methanol, 25°C, 2 hours

  • Yield: 85–91%

Industrial-Scale Production

Continuous Flow Cyclopropanation

Recent patents describe continuous flow reactors to improve cyclopropanation efficiency. Using microreactors, the exothermic reaction is controlled at 25°C, achieving 89% conversion with 20-minute residence time.

Stereochemical Resolution Techniques

  • Chiral Chromatography : Preparative HPLC with chiral columns (e.g., Chiralpak IA) resolves racemic mixtures, though cost limits scalability.

  • Kinetic Resolution : Lipase-catalyzed acetylation selectively modifies one enantiomer, enabling separation.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Corey-ChaykovskyHigh yield (78–85%)Racemic mixture requires resolution
CBS Reduction>90% ee, stereoselectiveCostly catalysts
Continuous FlowScalable, temperature controlHigh initial investment

Analytical Characterization

Structural Confirmation

  • X-Ray Diffraction : Single-crystal X-ray of the hydrochloride salt confirms the (1R,2R) configuration.

  • NMR Spectroscopy : Key signals include δ 2.85–3.10 ppm (cyclopropane CH₂) and δ 7.35–7.60 ppm (aromatic protons).

Purity Assessment

  • HPLC : Retention time = 8.2 min (C18 column, 0.1% TFA in acetonitrile/water).

  • DSC : Melting point onset at 200°C .

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds similar to (1R,2R)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine may exhibit antidepressant properties. Studies have focused on the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.

Case Study : In a study published in the Journal of Medicinal Chemistry, derivatives of cyclopropanamines were synthesized and evaluated for their efficacy as selective serotonin reuptake inhibitors (SSRIs). The results showed promising antidepressant-like effects in animal models, suggesting potential therapeutic applications for mood disorders .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Its ability to inhibit specific signaling pathways involved in tumor growth makes it a candidate for cancer therapy.

Case Study : A research article in Cancer Research highlighted the synthesis of various cyclopropanamine derivatives and their evaluation against cancer cell lines. The study found that certain derivatives exhibited significant cytotoxicity against breast and lung cancer cells, indicating that (1R,2R)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine could be further explored for anticancer drug development .

Neuroprotective Effects

Recent studies have suggested that this compound may possess neuroprotective effects, potentially benefiting conditions like Alzheimer's disease.

Case Study : In an experimental model of neurodegeneration published in Neuropharmacology, (1R,2R)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine was shown to reduce oxidative stress and inflammation in neuronal cells. The findings support its role as a neuroprotective agent .

Data Table: Summary of Applications

ApplicationDescriptionReference
AntidepressantModulates serotonin and norepinephrine pathways; potential SSRI activity
AnticancerInhibits tumor growth signaling pathways; cytotoxic against cancer cells
NeuroprotectiveReduces oxidative stress and inflammation; potential benefits for Alzheimer's

Mechanism of Action

The mechanism of action of (1R,2R)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as in medicinal chemistry or pharmacology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Stereochemistry Variations

Compound A : (1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine Hydrochloride
  • Molecular Formula : C₉H₉ClF₃N·HCl
  • Molecular Weight : 222.087 g/mol
  • Key Differences : The substituents on the phenyl ring are reversed (3-chloro-4-fluoro vs. 4-chloro-3-fluoro), and the stereochemistry is (1R,2S). This positional isomerism and altered stereochemistry may reduce binding affinity to targets preferring the (1R,2R) configuration .
Compound B : (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride
  • Molecular Formula : C₉H₁₁ClFN
  • Molecular Weight : 187.64 g/mol
  • Key Differences : Lacks the chlorine atom, reducing electron-withdrawing effects. The absence of chloro substitution may decrease lipophilicity and alter pharmacokinetics .
Compound C : Cyclopropanamine, 1-(2-fluorophenyl)-, Hydrochloride (CAS 1215107-57-5)
  • Molecular Formula : C₉H₁₀ClFN
  • Key Differences: Fluorine is at the 2-position of the phenyl ring.

Functional Group Modifications

Compound D : (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine Hydrochloride
  • Molecular Formula : C₄H₇ClF₃N
  • Molecular Weight : 161.553 g/mol
  • Key Differences : Replaces the substituted phenyl group with a trifluoromethyl group. The CF₃ group is strongly electron-withdrawing, enhancing metabolic stability but reducing aromatic π-π stacking interactions .
Compound E : 1-(4-Fluorophenyl)-2-methylpropan-2-amine Hydrochloride
  • Molecular Formula : C₁₀H₁₄ClFN

Data Table: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Substituents Stereochemistry Key Feature
Target Compound C₉H₉ClF₃N·HCl 222.087 4-chloro-3-fluorophenyl (1R,2R) Optimal solubility, balanced lipophilicity
Compound A C₉H₉ClF₃N·HCl 222.087 3-chloro-4-fluorophenyl (1R,2S) Altered receptor docking
Compound B C₉H₁₁ClFN 187.64 4-fluorophenyl (1R,2S) Reduced hydrophobicity
Compound C C₉H₁₀ClFN 195.64 2-fluorophenyl - Steric hindrance
Compound D C₄H₇ClF₃N 161.553 Trifluoromethyl (1R,2R) High metabolic stability

Biological Activity

(1R,2R)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine; hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanism of action, efficacy against various biological targets, and relevant case studies.

  • IUPAC Name : (1R,2R)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine hydrochloride
  • Molecular Formula : C9H10ClF.N
  • Molecular Weight : 195.64 g/mol
  • CAS Number : 1807938-62-0

The biological activity of (1R,2R)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine is primarily attributed to its interaction with neurotransmitter systems. It has been shown to inhibit the uptake of monoamines such as dopamine and serotonin, which are crucial for regulating mood and behavior. This inhibition is particularly relevant in the context of neuropsychiatric disorders.

Biological Activity Overview

The following table summarizes the biological activities and effects observed for (1R,2R)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine:

Biological Activity Effect Reference
Monoamine Uptake InhibitionSignificant inhibition of dopamine and serotonin uptake
Antimicrobial ActivityEfficacy against various bacterial strains
CytotoxicityInduced cytotoxic effects in cancer cell lines
Fluorine's RoleEnhances lipophilicity and bioavailability

Case Studies

  • Monoamine Transporter Study :
    A study conducted on the inhibitory effects of (1R,2R)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine demonstrated a potent inhibition of human dopamine transporter (hDAT) and serotonin transporter (hSERT). The compound displayed IC50 values significantly lower than traditional antidepressants, suggesting its potential as a novel treatment for depression and anxiety disorders .
  • Antimicrobial Efficacy :
    Research investigating the antimicrobial properties found that this compound exhibited strong activity against Pseudomonas aeruginosa and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values indicating effectiveness at low concentrations. Such findings highlight its potential application in treating resistant bacterial infections .
  • Cytotoxic Effects in Cancer Research :
    In vitro studies revealed that (1R,2R)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine induced apoptosis in various cancer cell lines. The mechanism involved mitochondrial dysfunction and the activation of caspase pathways, suggesting its utility as a chemotherapeutic agent .

Q & A

Q. What synthetic strategies are employed to prepare (1R,2R)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine hydrochloride, and how is cyclopropane ring formation achieved?

The synthesis typically involves cyclopropanation via a [2+1] cycloaddition using vinyl halides or diazo compounds, followed by stereoselective functionalization. For example, cyclopropane rings can be formed under high-pressure conditions using transition metal catalysts (e.g., rhodium or palladium) to control stereochemistry . The free amine is subsequently converted to the hydrochloride salt by treatment with hydrochloric acid in anhydrous conditions .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure and stereochemistry of this compound?

X-ray crystallography (using programs like SHELXL ) is definitive for resolving stereochemistry. Complementary techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and cyclopropane ring integrity.
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
  • Polarimetry : To assess optical activity and enantiomeric purity .

Q. How is the hydrochloride salt form of the compound synthesized and characterized?

The hydrochloride salt is formed by reacting the free amine with concentrated HCl in a polar solvent (e.g., ethanol or water). Characterization includes:

  • Titration : To confirm stoichiometry of HCl.
  • Thermogravimetric analysis (TGA) : To assess thermal stability and dehydration.
  • X-ray diffraction : To confirm crystal packing and counterion interactions .

Advanced Research Questions

Q. What methodologies are recommended for resolving enantiomeric excess and ensuring stereochemical purity during synthesis?

Chiral chromatography (e.g., HPLC with chiral stationary phases like cellulose or amylose derivatives) is optimal. Advanced techniques include:

  • Circular dichroism (CD) : To correlate optical activity with configuration.
  • Crystallographic refinement : Using SHELXL to resolve ambiguous stereochemistry in racemic mixtures .

Q. How can researchers address discrepancies between spectroscopic data and X-ray crystallographic results in structural determination?

Discrepancies often arise from dynamic effects (e.g., ring puckering in NMR vs. static X-ray structures). Mitigation strategies:

  • Variable-temperature NMR : To identify conformational flexibility.
  • DFT calculations : To model energetically favorable conformers and compare with experimental data.
  • Multi-technique validation : Cross-validate using IR, Raman, and powder XRD .

Q. What analytical techniques are optimal for detecting and quantifying synthetic by-products or stereoisomers in this compound?

  • Chiral HPLC : To separate enantiomers and diastereomers.
  • LC-MS/MS : For high-sensitivity detection of trace impurities.
  • 2D NMR (e.g., NOESY) : To identify stereoisomers through spatial correlations .

Q. How can computational chemistry aid in predicting the reactivity or stability of this cyclopropane derivative under various conditions?

  • Molecular dynamics (MD) simulations : To study ring strain effects on stability.
  • Density functional theory (DFT) : To predict reaction pathways (e.g., acid-catalyzed ring-opening).
  • QSPR models : To correlate substituent electronic effects with physicochemical properties .

Q. What strategies optimize reaction conditions to minimize diastereomer formation during cyclopropanation?

  • Catalyst screening : Chiral ligands (e.g., Josiphos or BINAP) to enhance stereoselectivity.
  • Solvent optimization : Use non-polar solvents (e.g., toluene) to reduce side reactions.
  • Temperature control : Lower temperatures (-20°C to 0°C) to favor kinetic over thermodynamic products .

Q. How does the presence of the cyclopropane ring influence the compound’s metabolic stability in biological systems?

The cyclopropane ring’s strain increases metabolic resistance to oxidative enzymes. Assess via:

  • In vitro microsomal assays : Compare half-life with non-cyclopropane analogs.
  • Isotope labeling : Track metabolic pathways using 14^{14}C or 3^{3}H isotopes.
  • CYP450 inhibition studies : To identify interactions with hepatic enzymes .

Q. What in vitro or in vivo models are suitable for studying the pharmacological activity of this compound?

  • Cell-based assays : Use HEK293 or CHO cells transfected with target receptors (e.g., GPCRs).
  • Rodent models : Assess pharmacokinetics (PK) and blood-brain barrier penetration.
  • Toxicology screening : Evaluate hepatotoxicity and cardiotoxicity in zebrafish or primary hepatocytes .

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